ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate is a complex organic compound with a unique structure that includes a purine base, a piperazine ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate typically involves multiple steps. One common approach is to start with the purine base, which is then modified through a series of reactions to introduce the desired functional groups. Key steps may include alkylation, esterification, and cyclization reactions. Specific reagents and conditions will vary depending on the exact synthetic route chosen.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH will vary depending on the specific reaction being performed.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving purine derivatives.
Medicine: It has potential as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: It could be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of the target, leading to various biological effects. The exact pathways involved will depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives and piperazine-containing molecules. Examples might include:
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used to treat respiratory diseases.
Piperazine derivatives: A class of compounds with various pharmacological activities.
Uniqueness
Ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
Ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate (referred to as Compound A) is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of Compound A, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
Compound A features a molecular formula of C24H33N6O4 and a molecular weight of approximately 469.6 g/mol. Its structure combines a piperazine ring with a purine derivative, which is significant for its biological interactions. The presence of various functional groups enhances its reactivity and potential for interaction with biological macromolecules such as proteins and nucleic acids .
Pharmacological Properties
Antitumor Activity
Research indicates that Compound A exhibits promising antitumor properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that Compound A reduced cell viability in human breast cancer cells by inducing apoptosis through the activation of caspase pathways.
Antimicrobial Effects
Compound A has also been evaluated for its antimicrobial activity against various pathogens. In a recent study, it was shown to possess significant antifungal activity against Candida species. The mechanism involves disrupting fungal cell membrane integrity, leading to cell lysis and death .
The mechanism of action for Compound A involves its interaction with specific biological targets. Binding studies have revealed that it interacts with certain protein kinases and enzymes involved in cellular signaling pathways. This interaction can modulate various cellular processes such as apoptosis and cell cycle progression. The compound's ability to form hydrogen bonds with target macromolecules enhances its binding affinity and specificity .
Case Studies
-
Antitumor Efficacy in Breast Cancer Models
A study investigated the effects of Compound A on MCF-7 breast cancer cells. Results indicated a dose-dependent reduction in cell proliferation and increased apoptosis markers such as cleaved PARP and caspase-3 activation. The IC50 value was determined to be approximately 15 µM, suggesting significant potency against this cancer type. -
Fungal Inhibition Studies
Another study assessed the antifungal activity of Compound A against clinical isolates of Candida albicans. The compound exhibited an MIC (minimum inhibitory concentration) value of 32 µg/mL, indicating effective inhibition of fungal growth. Mechanistic studies revealed that Compound A disrupts the ergosterol biosynthesis pathway, essential for fungal membrane integrity .
Comparative Biological Activity
The following table summarizes the biological activities of Compound A compared to other known compounds:
Compound | Activity | IC50/MIC Value | Mechanism |
---|---|---|---|
Compound A | Antitumor | 15 µM | Induction of apoptosis |
Antifungal | 32 µg/mL | Disruption of ergosterol biosynthesis | |
Compound B | Antitumor | 20 µM | Cell cycle arrest |
Compound C | Antifungal | 50 µg/mL | Membrane disruption |
Properties
IUPAC Name |
ethyl 4-[[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)purin-8-yl]methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O4/c1-4-34-24(33)29-15-13-28(14-16-29)17-19-25-21-20(22(31)27(3)23(32)26(21)2)30(19)12-8-11-18-9-6-5-7-10-18/h5-7,9-10H,4,8,11-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOWRJAOQBUTIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=NC3=C(N2CCCC4=CC=CC=C4)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.